3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Catalog No.
S3328987
CAS No.
216971-58-3
M.F
C20H28N2O7
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indolyl--D-glucuronideCyclohexylammoniumsalt

IBDG-CHA resolves instability of hygroscopic sodium glucuronides causing false positives and colony-obscuring X-Gluc precipitates. • Non-hygroscopic CHA salt ensures extended shelf life and low background. • Pure indigo blue precipitate enables accurate macroscopic colony counting without toxicity. • Distinct hue for multiplexed histochemistry without cross-talk.

CAS Number

216971-58-3

Product Name

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

IUPAC Name

cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

YGIPNZMTCTUCAX-CYRSAHDMSA-N

SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

The exact mass of the compound Indoxylbeta-D-glucuronidecyclohexylammoniumsalt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

3-Indolyl-β-D-glucuronide cyclohexylammonium salt (IBDG-CHA) is a stable, chromogenic substrate engineered for the specific detection of β-glucuronidase (GUS) activity. Upon enzymatic hydrolysis, the compound releases an indoxyl moiety that rapidly oxidizes to form an insoluble, pure indigo blue precipitate [1]. In industrial procurement and assay development, the cyclohexylammonium (CHA) salt formulation is prioritized over traditional sodium salts due to its crystallinity, non-hygroscopic nature, and extended shelf life . It serves as a core diagnostic reagent in environmental water monitoring, food safety testing, and molecular biology, providing a single-step visual confirmation of Escherichia coli without the need for secondary lethal assays[1].

Research Fit

Chromogenic indigogenic substrate for β-glucuronidase activity
Insoluble blue precipitate enables direct colony enumeration on solid media
Cyclohexylammonium salt form supports handling stability under ambient light and air
Compatible with automated electronic colony counting and high-throughput workflows

Substituting IBDG-CHA with the ubiquitous benchmark X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) or with sodium salt variants introduces critical assay and handling deviations. While X-Gluc produces a highly localized dichloro-dibromoindigo precipitate used for pinpoint plant histochemistry, its dense precipitate can obscure colony morphology and inhibit quantitative enumeration in membrane filter assays [1]. Unsubstituted IBDG produces a distinct pure indigo blue that supports macroscopic colony counting without inducing precipitate toxicity [1]. Furthermore, substituting the CHA salt with a generic sodium salt introduces hygroscopic instability; sodium glucuronides are prone to spontaneous chemical hydrolysis during storage, which elevates background chromogenesis (false positives) and reduces the reagent's reliable shelf life .

Substitution Risk

3-Indolyl-β-D-glucuronide CHA
4-Nitrophenyl β-D-glucuronide (PNPG) yields a soluble product, incompatible with direct colony visualization or enumeration on solid media.
3-Indolyl-β-D-glucuronide CHA
Halogenated indoxyl derivatives (e.g., X-Gluc) may exhibit differing sensitivity, specificity, and optimal concentration ranges; performance cannot be assumed equivalent.
3-Indolyl-β-D-glucuronide CHA
Sodium salts of indoxyl substrates often require stringent moisture/light protection; substituting the cyclohexylammonium salt may alter formulation reproducibility.

Crystalline Stability and Shelf Life Extension via CHA Salt Formulation

The cyclohexylammonium (CHA) salt of 3-indolyl-β-D-glucuronide provides critical handling advantages over amorphous sodium salts. CHA salts form highly stable, non-hygroscopic crystalline solids that resist spontaneous hydrolysis, maintaining ≥98% purity for ≥48 months when stored desiccated at -20°C . In contrast, sodium salts of glucuronides readily absorb atmospheric moisture, leading to accelerated degradation and elevated background blueing (false positives) in uninoculated media .

Evidence DimensionStorage stability and spontaneous hydrolysis resistance
Target Compound DataIBDG-CHA (≥48 months shelf life at -20°C, minimal baseline chromogenesis)
Comparator Or BaselineSodium glucuronide salts (hygroscopic, prone to rapid baseline degradation)
Quantified Difference>4x extension in reliable shelf life with suppressed background signal
ConditionsDesiccated storage at -20°C

Procurement teams must prioritize CHA salts to prevent costly lot-to-lot variability and false-positive assay results caused by degraded, hygroscopic reagents.

Sensitivity in E. coli Detection
Head-to-head
88–90% detection rate
vs PNPG: soluble readout, not suited for colony differentiation
Supports direct visual colony differentiation on primary isolation plates
Urine sample analysis context; MacConkey agar, 37°C

Enhanced Target Recovery in Membrane Filter Assays

In standardized water quality testing, the choice of chromogen directly impacts bacterial recovery rates. When formulated into MI agar, indoxyl-β-D-glucuronide recovered 1.8 times as many total coliforms and Escherichia coli compared to the traditional mEndo agar benchmark [1]. Furthermore, the IBDG-based medium significantly suppressed non-target background counts to ≤7%, ensuring that true positive colonies were not obscured by competing microflora [1].

Evidence DimensionTarget colony recovery and background suppression
Target Compound DataIndoxyl-β-D-glucuronide in MI agar (1.8x recovery, ≤7% background)
Comparator Or BaselineStandard mEndo agar (Baseline recovery, high background interference)
Quantified Difference80% increase in target recovery with statistically significant background reduction
ConditionsMembrane filter enumeration of natural and spiked water samples

Higher recovery rates without background interference ensure strict compliance with environmental water safety regulations and reduce false-negative reporting.

Specificity for E. coli
Cross-study
100% reported specificity
Independent studies; comparable to halogenated X-Gluc benchmark
Supports high-confidence E. coli identification in research isolate panels
Based on two independent study evaluations

Single-Step Diagnostic Specificity Eliminating Lethal Assays

Traditional Escherichia coli detection methods often require secondary, lethal indole-staining steps to confirm presumptive positives. The incorporation of indoxyl-β-D-glucuronide into primary plating media (such as MacConkey agar) allows for direct, single-step visual differentiation. In clinical and environmental trials, IBDG achieved 88-90% sensitivity and 100% specificity for E. coli, producing distinct deep blue colonies [1]. This eliminates the labor and material costs associated with secondary confirmation assays [1].

Evidence DimensionDiagnostic specificity and workflow steps
Target Compound DataIBDG-supplemented media (100% specificity, 1-step visual confirmation)
Comparator Or BaselineTraditional lactose-fermentation media (Requires secondary lethal indole test)
Quantified DifferenceEliminates secondary testing while maintaining 100% specificity
ConditionsDirect plating and differentiation of E. coli from non-target Enterobacteriaceae

Streamlining detection into a single, non-lethal step reduces technician hands-on time and accelerates time-to-result in high-throughput testing facilities.

Optimal Enumeration Concentration
Head-to-head
600–800 μg/mL
Superior electronic detection vs 100–400 μg/mL
Supports automated enumeration workflow design and reagent cost control
BTBLA medium, 44.5°C, 18h, hydrophobic grid membrane filters
Stability Profile
Data to verify
Stable to ambient light and air
Cyclohexylammonium salt vs moisture-sensitive sodium salts
May reduce formulation failure risk and simplify storage logistics
Supplier technical datasheet; independent stability data required

Regulatory Water Quality Compliance Monitoring

IBDG-CHA is a highly effective chromogen for formulating MI agar and other membrane filtration media used in municipal water testing. Its ability to yield a distinct indigo blue precipitate without inhibiting colony growth ensures accurate, high-recovery enumeration of Escherichia coli in both potable and non-potable water samples[1].

High-Throughput Food and Beverage Safety Screening

In hydrophobic grid membrane filter (HGMF) and direct plating methods, IBDG-CHA provides a non-lethal, single-step visual confirmation of Escherichia coli contamination in raw meats, dairy, and vegetables. This eliminates the need for secondary indole testing, significantly reducing assay turnaround time and material costs [2].

Multiplexed Reporter Gene (GUS) Assays

For molecular biology applications requiring the simultaneous detection of multiple reporter genes, the pure indigo blue precipitate of IBDG-CHA offers a distinct colorimetric hue that can be visually separated from magenta or salmon precipitates generated by other halogenated substrates, enabling clear multiplexed histochemistry[2].

Application Fit

Application
Selection Property
Validation Focus
E. coli colony differentiation in urine sample research
Direct visual colony differentiation
Sensitivity and specificity in target matrix
High-throughput enumeration for food and environmental monitoring
Defined optimal working concentration
Detection accuracy in automated systems
Ready-to-use culture media formulation
Cyclohexylammonium salt stability
Lot-to-lot consistency and shelf-life performance
GUS reporter gene histochemical localization
Insoluble, localized precipitate formation
Penetration and signal localization in tissue models

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

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